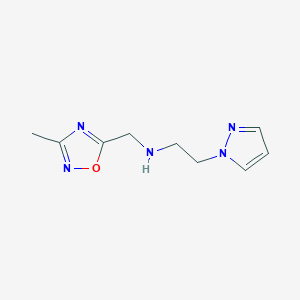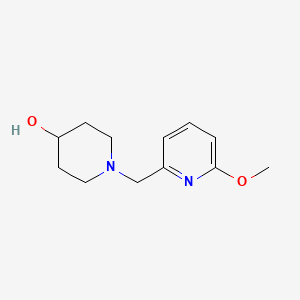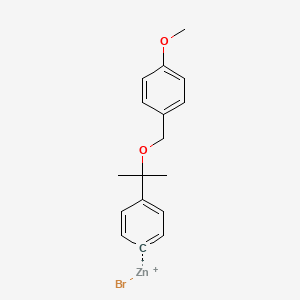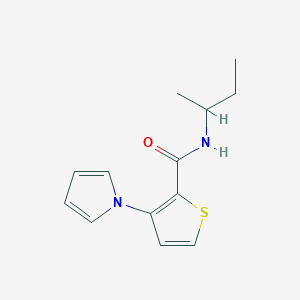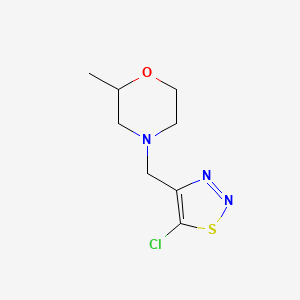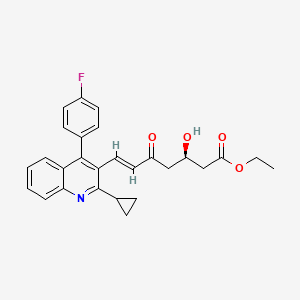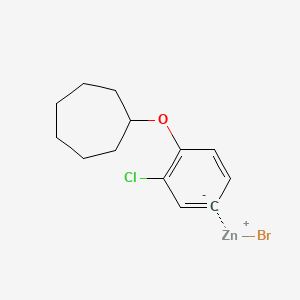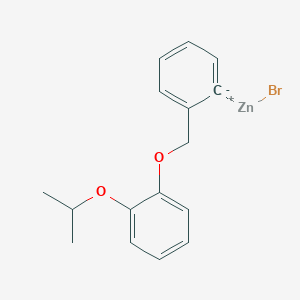
2-(2-Isopropoxyphenoxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-isopropoxyphenoxymethyl)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which helps to stabilize the organozinc compound. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in specialized reactors designed to handle organometallic reagents safely.
Chemical Reactions Analysis
Types of Reactions
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds and complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, such as peptides and nucleotides, for research purposes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is facilitated by the presence of a catalyst, which helps to activate the substrate and promote the reaction.
Comparison with Similar Compounds
Similar Compounds
2-[(Iso-propyloxy)methyl]phenylzinc bromide: This compound has a similar structure but lacks the additional phenoxy group.
3-(2-isopropoxyphenoxymethyl)phenylzinc bromide: This compound has a similar structure but with the isopropoxy group in a different position.
Uniqueness
2-(2-isopropoxyphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the isopropoxy and phenoxy groups enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C16H17BrO2Zn |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethoxy)-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H17O2.BrH.Zn/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-8,10-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
NTVHTGGUUKMFBN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


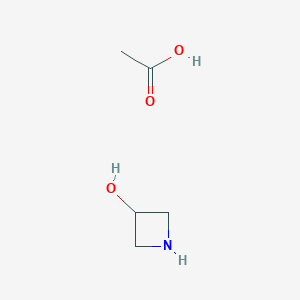
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
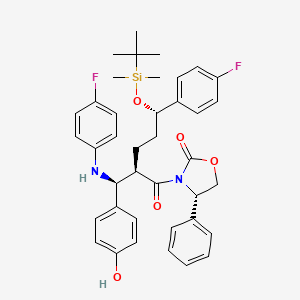
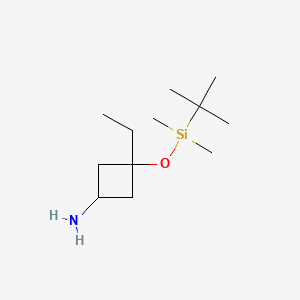
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
